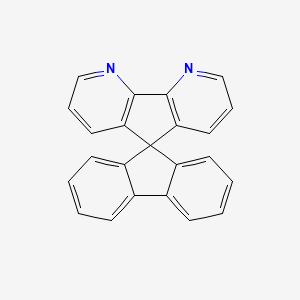

4,5-Diaza-9,9'-spirobifluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

spiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)23(17)19-11-5-13-24-21(19)22-20(23)12-6-14-25-22/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXUKNGBCQEAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=CC=N6)N=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Spiro Conjugated Systems for Organic Electronics

Spiro-conjugated systems are a class of organic molecules characterized by a central sp³-hybridized carbon atom that links two perpendicular π-conjugated systems. ossila.com This orthogonal arrangement is a key feature, as it effectively disrupts the extended conjugation that would otherwise exist in a planar molecule. ossila.comacs.org This structural design offers several advantages in the realm of organic electronics. The 3D structure imparted by the spiro center enhances the morphological stability of materials, preventing the undesirable crystallization that can degrade the performance of organic electronic devices. acs.org Furthermore, this architecture helps to suppress the formation of aggregates known as excimers, which can quench fluorescence and reduce the efficiency of light-emitting devices. ossila.com

The 9,9'-spirobifluorene (SBF) core is a prominent example of a spiro-conjugated system, valued for its rigidity, high thermal stability, and good solubility. ossila.com These properties make SBF and its derivatives excellent candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. ossila.com The introduction of different functional groups to the SBF backbone allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgspiedigitallibrary.org This tunability is crucial for optimizing charge injection and transport within electronic devices. researchgate.net

4,5-Diaza-9,9'-spirobifluorene stands out within this class of materials. The incorporation of two nitrogen atoms into one of the fluorene (B118485) units significantly modifies its electronic characteristics, enhancing its utility in specialized applications.

Table 1: Comparative Electronic Properties of Spiro-Compounds

| Compound Name | HOMO (eV) | LUMO (eV) | Optical Bandgap (E_g^opt) (eV) | Electrochemical Bandgap (E_g^ec) (eV) |

|---|

This table presents data for a derivative of this compound, highlighting how functionalization can tailor its electronic properties for specific applications, such as non-fullerene polymer solar cells. researchgate.netresearcher.life

Significance of Diaza Functionality in Spirobifluorene Scaffolds for Enhanced Redox Activity and Metal Binding Properties

Strategies for Nitrogen Incorporation into the Spirobifluorene Core

The introduction of nitrogen atoms into the rigid and orthogonal spirobifluorene (SBF) core is a critical step in the synthesis of this compound and its analogues. This can be achieved through two primary strategies: the direct installation of aza functionalities or the introduction of pyridyl moieties. nih.gov

Direct Aza Functionality Installation

The direct installation of aza functionalities involves constructing the diazafluorene unit as part of the spirobifluorene skeleton. nih.gov This approach often begins with precursors that already contain the necessary nitrogen atoms. A notable method involves the superelectrophilic-initiated carbon cationic relay reactions of diazafluorenones with phenols. nih.govfigshare.com This atom-economic process proceeds through a tandem sequence of a Friedel-Crafts reaction, nucleophilic addition, and intramolecular cyclization to construct a variety of spirodiazafluorenes in moderate to high yields. nih.gov Another approach utilizes a Tf₂O-mediated, direct dehydrative coupling of (hetero)biaryls and fluorenones, allowing for the direct use of non-halogenated and non-metalated starting materials in the spirocyclization. rsc.org

Introduction of Pyridyl Moieties

An alternative strategy involves furnishing a pre-existing spirobifluorene core with pyridyl moieties. nih.gov This method allows for the modification of the electronic properties of the final compound by leveraging the electron-withdrawing nature of the pyridine (B92270) rings. This approach is particularly useful for fine-tuning the material for specific applications, such as in organic light-emitting diodes (OLEDs) and sensors. nih.govresearchgate.net

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors and intermediates, most notably diazafluorenones and substituted spirobifluorene analogues.

Approaches to Diazafluorenones

Diazafluorenones are crucial building blocks for the synthesis of this compound. rsc.org One synthetic route to 4,5-diazafluoren-9-one (B35911) involves the oxidation of 4,5-diazafluorene. uni-ruse.bg These diazafluorenones can then undergo further reactions, such as the previously mentioned superelectrophilic-initiated cyclization, to form the spiro-center. nih.govfigshare.com The synthesis of various diazafluorene derivatives can be achieved through direct electrophilic aromatic substitution (SEAr) from 4,5-diazafluoren-9-one with corresponding aryl compounds. nih.gov

| Precursor | Synthetic Method | Key Features |

| 4,5-Diazafluoren-9-one | Oxidation of 4,5-diazafluorene | Key intermediate for spiro-center formation. uni-ruse.bg |

| Substituted Diazafluorenes | Direct SEAr from 4,5-diazafluoren-9-one | Allows for the introduction of various aryl groups at the C9 position. nih.gov |

Synthesis of Substituted Spirobifluorene Analogues

The synthesis of heterocyclic spirobifluorene analogues often involves complex and lengthy synthetic pathways. nih.gov A common strategy, first developed by Clarkson and Gomberg, involves the nucleophilic attack of a bicyclic compound onto a fluorenone analogue, followed by an intramolecular cyclization in acidic conditions. nih.govacs.org More recent advancements have focused on developing simpler and more efficient methods. For instance, a double intramolecular electrophilic aromatic substitution (EAS) reaction on bis-biphenyl methanone (B1245722) in the presence of a strong acid like methanesulfonic acid can yield spirobifluorene derivatives in good yields. nih.govacs.org The synthesis of spirobifluorene-based hole transporting materials often involves attaching electron-rich amine derivatives to the spirobifluorene core to enhance hole mobility. mdpi.com

Derivatization Strategies for Functional Enhancement of this compound

The functional properties of this compound can be further enhanced through various derivatization strategies. These modifications aim to tune the electronic and photophysical properties of the molecule for specific applications.

One approach involves the introduction of electron-withdrawing or electron-donating groups to the spirobifluorene framework. For example, a derivative containing two electron-withdrawing perylenediimide moieties has been synthesized and shows promise as an electron acceptor in non-fullerene polymer solar cells. researchgate.net The incorporation of these groups alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for charge transfer processes. researchgate.net

Another strategy is the synthesis of bipolar compounds where triarylamine (donor) and 1,3,4-oxadiazole-conjugated oligoaryl (acceptor) moieties are bridged by the 9,9'-spirobifluorene unit. acs.org These systems exhibit photoinduced electron transfer (PET) and their properties can be modulated by varying the ratio of donor to acceptor units. acs.org Furthermore, this compound can act as a ligand in the formation of metal complexes, such as with europium, leading to materials with efficient photo- and electro-luminescent properties for use in OLEDs. rsc.org

| Derivative Type | Functional Group | Potential Application | Research Finding |

| Electron Acceptor | Perylenediimide | Non-fullerene polymer solar cells | Low HOMO/LUMO energies and strong absorption in the visible range. researchgate.net |

| Bipolar Compound | Triarylamine (donor), 1,3,4-Oxadiazole (acceptor) | Organic Electronics | Exhibits photoinduced electron transfer. acs.org |

| Metal Complex | Europium(III) | Organic Light-Emitting Diodes (OLEDs) | Efficient pure red emission with high current efficiency. rsc.org |

Attachment of Electron-Withdrawing Moieties (e.g., Perylenediimide)

To enhance the electron-accepting capabilities of this compound for applications in devices like non-fullerene polymer solar cells, researchers have focused on attaching potent electron-withdrawing groups. A notable example is the covalent linkage of perylenediimide (PDI) moieties.

A novel derivative featuring two PDI units attached to the this compound core has been successfully synthesized. researchgate.netresearcher.life This modification results in a molecule with significantly lowered HOMO (-5.81 eV) and LUMO (-3.89 eV) energy levels, which is a desirable characteristic for electron acceptor materials in organic photovoltaics. researchgate.netresearcher.life The strong absorption of this derivative in the visible range of the UV spectrum further underscores its potential for use in solar cell applications. researchgate.netresearcher.life The synthesis of such complex molecules demonstrates the chemical accessibility of the spirobifluorene backbone for functionalization with large, electronically active groups.

Table 1: Optoelectronic Properties of a Perylenediimide-Substituted this compound Derivative

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -5.81 eV | Cyclic Voltammetry |

| LUMO Energy | -3.89 eV | Cyclic Voltammetry |

| Optical Bandgap (Egopt) | 1.75 eV | UV Spectroscopy |

| Electrochemical Bandgap (Egec) | 1.92 eV | Cyclic Voltammetry |

Data sourced from research on a this compound derivative with two perylenediimide moieties. researchgate.netresearcher.life

Integration with Polymer Backbones (e.g., Polyimides, Conjugated Oligomers)

The rigid and thermally stable nature of the this compound unit makes it an excellent candidate for incorporation into high-performance polymers. nycu.edu.twresearchgate.net

Polyimides: A significant area of research has been the synthesis of aromatic polyimides containing 4,5-diazafluorene units. These polymers are typically prepared through the polycondensation of novel diamine or dianhydride monomers that incorporate the diazafluorene structure. researchgate.netrsc.org For instance, a series of organo-soluble polyimides were synthesized from a novel dianhydride monomer, 9,9-di[4-(3,4-dicarboxyphenoxy)phenyl]-4,5-diazafluorene dianhydride, with various aromatic diamines. rsc.org The introduction of the 4,5-diazafluorene moiety into the polymer backbone has been shown to improve the solubility of the resulting polyimides in common organic solvents while maintaining excellent thermal stability, with glass transition temperatures (Tg) ranging from 270°C to 311°C. rsc.org These polyimides also exhibit low dielectric constants and good mechanical properties. researchgate.netrsc.org

Table 2: Properties of Polyimides Derived from 4,5-Diazafluorene-Containing Dianhydride

| Property | Value Range |

|---|---|

| Glass Transition Temperature (Tg) | 270–311 °C |

| Decomposition Temperature (T10%) | 493–552 °C |

| Tensile Strength | 92–105 MPa |

| Elongation at Break | 4.49–24.8% |

| Dielectric Constant | 2.78–3.38 |

Data sourced from a study on polyimides synthesized via polycondensation. rsc.org

Conjugated Oligomers and Coordination Polymers: Beyond polyimides, this compound has been used to create other polymeric architectures. It has been copolymerized with diketopyrrolopyrrole (DPP) via a Stille coupling reaction to form a conjugated oligomer used in modifying TiO₂ nanorods for solar cell applications. researchgate.net Furthermore, its nitrogen atoms provide coordination sites for metal ions. A luminescent one-dimensional coordination polymer has been constructed using this compound as a bis-monodentate bridging ligand for silver(I) ions. rsc.org

Formation of Spiro-Hydantoin Derivatives

The transformation of the ketone group in diazafluorene precursors can lead to the formation of spiro-hydantoin structures, which are of interest for their potential biological activities. uni-plovdiv.bgbas.bg While the direct conversion of this compound is not the typical route, the synthesis starting from a related precursor, 4,5-diazafluoren-9-one, illustrates the relevant chemistry.

The synthesis of (4',5'-diaza-9'-fluorene)-spiro-5-hydantoin is achieved through a Bucherer-Bergs reaction. uni-plovdiv.bgorganic-chemistry.org This involves treating 4,5-diazafluoren-9-one with sodium cyanide and ammonium (B1175870) carbonate in a mixture of ethanol (B145695) and ammonium hydroxide (B78521) at elevated temperature and pressure (125 °C in an autoclave). uni-plovdiv.bg This reaction builds the hydantoin (B18101) ring at the C9 position of the diazafluorene core, creating a new spiro-center. uni-plovdiv.bg The structure of the resulting spiro-hydantoin has been confirmed using various spectroscopic methods, including UV-Vis, IR, and NMR. uni-plovdiv.bg

Reaction Mechanisms and Pathways in this compound Derivatization

Understanding the reaction mechanisms involved in the functionalization of this compound is crucial for designing new materials with tailored properties. The reactivity of the molecule is dictated by its constituent parts: the electron-deficient pyridine rings and the electron-rich fluorene (B118485) rings.

Oxidation and Reduction Reactions of the Compound

The electrochemical behavior of this compound and its derivatives is central to their function in electronic devices. These properties are typically investigated using cyclic voltammetry (CV), which probes the oxidation and reduction potentials of the molecule. rsc.org

Reduction: The diazafluorene moiety, containing two nitrogen atoms, enhances the electron-accepting and electron-transporting properties of the molecule by lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. spiedigitallibrary.org This makes the compound susceptible to reduction. CV measurements on europium complexes functionalized with this compound have been used to calculate the HOMO and LUMO energy levels, which are determined from the onset oxidation and reduction potentials, respectively. rsc.org

Oxidation: The fluorene portion of the molecule and attached donor groups are typically the sites of oxidation. The Highest Occupied Molecular Orbital (HOMO) energy level is directly related to the ease of oxidation. spiedigitallibrary.org In derivatives functionalized with oligothiophenes, the redox behavior shows that the HOMO and LUMO levels can be systematically adjusted by varying the length and attachment pattern of the oligothiophene chains. spiedigitallibrary.org The oxidation process, often referred to as p-doping, is generally reversible for these compounds. spiedigitallibrary.org

Substitution Reactions, Including Electrophilic Aromatic Substitution

Functional groups can be introduced onto the aromatic core of this compound through various substitution reactions.

Electrophilic Aromatic Substitution (EAS): The reactivity of the aromatic rings towards electrophiles is significantly influenced by the nitrogen atoms. The pyridine ring system within the diazafluorene moiety is electron-deficient and thus generally deactivated towards electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com Conversely, the unsubstituted fluorene part of the spiro-compound is more electron-rich and would be the preferred site for EAS reactions like halogenation or nitration. pressbooks.pub

Other Substitution Pathways: Nucleophilic substitution and organometallic coupling reactions are powerful tools for derivatization. For example, a bromo-substituted derivative, 4,5-diaza-2'-bromo-9,9'-spirobifluorene-7'-carboxaldehyde, has been coupled with diphenylamine (B1679370) using a palladium catalyst in a Buchwald-Hartwig amination reaction. nycu.edu.tw Another key strategy involves lithiation of a bromo-substituted spirobifluorene at low temperature, followed by quenching with an electrophile like dimethylformamide (DMF) to introduce an aldehyde group. nycu.edu.tw

Condensation Reactions for Polymeric Architectures

Condensation polymerization is a primary method for integrating the this compound scaffold into polymer backbones, particularly for creating high-performance polyimides. rsc.org

The mechanism for forming these polyimides is typically a two-stage process. researchgate.net

Poly(amic acid) Formation: A dianhydride monomer is reacted with a diamine monomer (one of which contains the diazafluorene unit) in a polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc) at room temperature. rsc.orgscielo.br This step forms a soluble poly(amic acid) intermediate.

Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical cyclodehydration. Chemical imidization is often achieved by adding reagents like acetic anhydride (B1165640) and pyridine to the reaction mixture, followed by heating. scielo.br This process eliminates water and forms the stable five-membered imide rings in the polymer backbone. rsc.org

This method allows for the synthesis of well-defined, high-molecular-weight polymers that combine the advantageous properties of the spiro-diazafluorene unit with the robustness of the polyimide backbone. researchgate.netrsc.org

Electronic Structure and Photophysical Mechanisms of 4,5 Diaza 9,9 Spirobifluorene

Theoretical and Computational Investigations of Electronic Orbitals

Computational methods, particularly those based on Density Functional Theory (DFT), are essential tools for understanding the electronic structure of complex organic molecules like 4,5-Diaza-9,9'-spirobifluorene. These investigations provide fundamental insights into the molecule's frontier molecular orbitals (FMOs), which govern its optoelectronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's potential for use in electronic devices. The HOMO level relates to the ability to donate an electron (oxidation potential), while the LUMO level corresponds to the ability to accept an electron (reduction potential). These energy levels can be determined experimentally through electrochemical methods like cyclic voltammetry (CV) and computationally via DFT calculations. upb.ropku.edu.cn

The introduction of the two nitrogen atoms at the 4 and 5 positions creates an electron-deficient diazafluorene moiety. nycu.edu.tw This structural feature inherently lowers the LUMO energy level of the molecule, which can improve electron injection and transport capabilities in electronic devices. nycu.edu.tw

The energy levels of the this compound core can be further "tuned" by attaching various functional groups. For instance, a derivative featuring two electron-withdrawing perylenediimide moieties was synthesized and analyzed. researchgate.net Its HOMO and LUMO energy levels were determined through cyclic voltammetry. researchgate.net The study of various oligothiophene-functionalized 9,9'-spirobifluorene derivatives also shows that HOMO and LUMO energy levels can be adjusted by varying the attached moieties and their connection patterns to the core structure. spiedigitallibrary.org This tunability is crucial for aligning the energy levels of different materials in multilayer devices like organic solar cells to ensure efficient charge transfer. upb.ro

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Egec) (eV) | Optical Band Gap (Egopt) (eV) |

|---|---|---|---|---|

| This compound derivative with perylenediimide moieties | -5.81 | -3.89 | 1.92 | 1.75 |

The energy difference between the HOMO and LUMO levels is known as the band gap (Eg). This gap can be determined by two primary methods:

Electrochemical Band Gap (Egec): This is calculated from the onset potentials of the oxidation and reduction peaks in a cyclic voltammetry experiment. upb.ro It represents the energy difference between the HOMO and LUMO levels as determined by electrochemical measurements. researchgate.net

Optical Band Gap (Egopt): This is estimated from the low-energy absorption edge in the UV-Vis absorption spectrum of the material. nycu.edu.tw It corresponds to the energy of the lowest electronic transition from the ground state to the first excited state.

For a specific derivative of this compound, the electrochemical band gap was found to be 1.92 eV, while the optical band gap was 1.75 eV. researchgate.net The difference between these two values is common in organic semiconductors and is related to the exciton (B1674681) binding energy.

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and powerful computational method for studying the electronic excited states of molecules. arxiv.orgrsc.org It is widely used to calculate vertical excitation energies, which correspond to optical absorption, and to analyze the character of the electronic transitions. uci.edu

For spirobifluorene-based systems, TD-DFT calculations are crucial for interpreting experimental absorption and emission spectra. nih.gov These calculations can identify and distinguish between different types of electronic transitions, such as:

Locally Excited (LE) states: These transitions, often of a π-π* nature, are confined to a specific part of the molecule, such as an individual fluorene (B118485) unit. nih.gov

Charge-Transfer (CT) states: These involve the displacement of an electron from a donor part of the molecule to an acceptor part upon excitation. nih.gov

By analyzing the molecular orbitals involved in a calculated transition, TD-DFT provides a detailed picture of how electron density is redistributed upon excitation, which is fundamental to understanding phenomena like intramolecular charge transfer. nih.govaps.orgchemrxiv.org

Optical and Electrochemical Band Gap Analysis

Intramolecular Charge Transfer (ICT) Phenomena in this compound Systems

When the this compound core is functionalized with electron-donating groups, the resulting molecule possesses both an electron-accepting unit (the diazafluorene) and an electron-donating unit. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation.

An ICT transition involves the photoinduced movement of an electron from the HOMO, typically localized on the electron-donor part of the molecule, to the LUMO, which is often localized on the electron-acceptor part. acs.orgacs.org In systems based on this compound, the diazafluorene moiety serves as the intrinsic electron acceptor due to the electronegativity of its nitrogen atoms. nycu.edu.tw

The occurrence of ICT is often signaled by the appearance of a new, broad, and structureless absorption band at a longer wavelength (lower energy) in the electronic spectrum, which is highly sensitive to solvent polarity. acs.org Similarly, ICT can result in a low-energy emission band that is significantly red-shifted compared to the normal fluorescence of the constituent parts. nih.gov Computational studies using TD-DFT are essential for confirming the nature of these transitions by visualizing the spatial distribution of the molecular orbitals (HOMO and LUMO) involved in the excitation. nih.govacs.org

The molecular geometry of this compound plays a critical role in mediating ICT processes. The central spiro-carbon atom enforces a nearly orthogonal arrangement of the two fluorene π-systems. spiedigitallibrary.org This rigid structure limits conjugation between the two halves of the molecule and prevents intermolecular π-stacking, which can enhance thermal stability and influence photophysical properties. spiedigitallibrary.orgccspublishing.org.cn

The dynamics of ICT are highly sensitive to the molecule's conformational freedom. In a study of spirobifluorene-based o-carboranyl compounds, it was found that the ability of the substituent group to rotate freely around its bond to the spirobifluorene core could effectively quench ICT-based emission. nih.gov The low-energy ICT emission only became significant in a rigid state (e.g., in a frozen solvent at 77 K or in a solid film) where this rotation was suppressed. nih.gov This demonstrates that a fixed molecular geometry is crucial for facilitating efficient radiative decay from an ICT state, as structural fluctuations and rotations can provide non-radiative decay pathways that compete with light emission.

Twisted Intramolecular Charge Transfer (TICT) Processes

Twisted Intramolecular Charge Transfer (TICT) is a photophysical process occurring in molecules that contain an electron donor and an electron acceptor moiety linked by a single bond. rsc.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, and this is followed by a twisting of the molecular structure around the single bond. rsc.org This twisted, charge-separated state can then relax to the ground state through either radiative (fluorescence) or non-radiative pathways. rsc.org The emission from a TICT state is typically characterized by a large Stokes shift, appearing at longer wavelengths (red-shifted) compared to the normal fluorescence of the molecule. rsc.org

In the context of this compound (daf-SBF) and its derivatives, the potential for TICT processes arises when the spirobifluorene core is functionalized with electron-donating or electron-accepting groups. The rigid spirobifluorene framework itself helps to control the geometry and electronic coupling between the donor and acceptor units. The diaza-substitution on one of the fluorene units inherently makes that portion of the molecule more electron-accepting.

Research on donor-acceptor dyes has shown that switching between TICT emission and other emissive states, like excimer emission, can be controlled by the solvent environment. nih.gov In nonpolar solvents, molecules may aggregate to form excimers, while in polar solvents, the formation of the polar TICT state is favored. nih.gov This solvent-dependent fluorescence is a hallmark of molecules undergoing TICT. While specific studies focusing solely on TICT in the parent this compound are not extensively detailed in the provided results, the principles of TICT are broadly applicable to its derivatives designed with donor-acceptor architectures. For instance, fluorinated 9,9′-bianthracene derivatives have been shown to exhibit TICT excited states. researchgate.net

The photophysical properties of such systems are highly sensitive to their molecular structure and environment. The design of molecules exhibiting TICT is crucial for applications in sensors and organic electronics, where the environment-dependent emission can be utilized. rsc.orgresearchgate.net

Exciton Dynamics and Energy Transfer Processes in this compound Compounds

Singlet and Triplet Exciton Formation and Deactivation

In organic materials like those based on this compound, the absorption of light promotes the molecule to an excited electronic state, forming an exciton, which is a bound state of an electron and a hole. Depending on the spin orientation of the electron and hole, either a singlet exciton (spins anti-parallel) or a triplet exciton (spins parallel) is formed.

Singlet excitons are typically short-lived and can decay back to the ground state radiatively, through fluorescence, or non-radiatively. Triplet excitons are longer-lived and usually decay non-radiatively or through phosphorescence. The efficient harvesting of both singlet and triplet excitons is a key goal in the development of high-efficiency organic light-emitting diodes (OLEDs). psu.edu

In this compound-based materials, the rigid and orthogonal structure of the spirobifluorene core plays a significant role in the exciton dynamics. ccspublishing.org.cn This rigidity can suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields. The introduction of the diaza- group influences the energy levels of the molecule, which in turn affects exciton formation and deactivation pathways.

For example, in iridium(III) complexes incorporating this compound as a ligand, the spiro structure helps to limit self-quenching phenomena, leading to high electroluminescence efficiencies. rsc.org The deactivation path for the excited state in some rhenium(I) complexes with diazafluorene ligands involves transitions from a π* orbital on the ligand to metal and other ligand orbitals. researchgate.net

The table below summarizes the photophysical properties of a Rhenium(I) complex based on this compound, highlighting its performance in a non-doped OLED.

| Property | Value |

| Peak Luminance | 8531 cd m⁻² |

| Maximum Current Efficiency | 16.8 cd A⁻¹ |

Table based on research findings for (4,5-diaza-9,9′-spirobifluorene)Re(CO)3Br (Re-DSBF) complex. researchgate.net

Förster Resonance Energy Transfer (FRET) Mechanisms

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. wikipedia.org The donor, in its excited state, can transfer its energy to the acceptor through dipole-dipole coupling. wikipedia.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of the donor and acceptor transition dipoles. wikipedia.orgleica-microsystems.com

In the context of materials based on this compound, FRET is a relevant process in doped systems, where the spiro-compound might act as a host (donor) and another molecule as a guest (acceptor), or vice-versa. For FRET to occur, there must be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. mdpi.com

An example of energy transfer is found in europium(III) complexes where this compound acts as a sensitizing ligand. The ligand absorbs light and then transfers the energy to the europium ion, which then emits light. The efficiency of this ligand-to-metal energy transfer can be studied using techniques like transient absorption spectroscopy to track the FRET dynamics.

The table below outlines key parameters that govern the FRET process.

| FRET Parameter | Description |

| Förster Radius (R₀) | The distance at which FRET efficiency is 50%. leica-microsystems.com |

| Spectral Overlap Integral (J(λ)) | A measure of the overlap between the donor's emission spectrum and the acceptor's absorption spectrum. mdpi.com |

| Quantum Yield of Donor (Q_D) | The efficiency of the donor's fluorescence in the absence of the acceptor. leica-microsystems.com |

| Orientation Factor (κ²) | Accounts for the relative orientation of the donor and acceptor transition dipoles. leica-microsystems.com |

This table describes the fundamental parameters influencing Förster Resonance Energy Transfer.

Exciplex Formation and Energy Transfer Pathways

An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule. researchgate.net The formation of exciplexes provides an important pathway for charge transfer and energy transfer in organic electronic devices. nih.govfrontiersin.org These complexes are characterized by broad, structureless, and red-shifted emission compared to the emission of the individual molecules. nih.gov

The this compound moiety, with its electron-accepting nature due to the nitrogen atoms, can readily participate in exciplex formation when combined with suitable electron-donating materials. For instance, spiro[fluorene-9,9′-xanthene] derivatives have been used as acceptors with tris(4-carbazoyl-9-ylphenyl)amine (TCTA) as a donor to form highly efficient exciplex emitters. researchgate.net

Energy transfer can occur from an exciplex to a nearby fluorescent or phosphorescent dopant. This is a common strategy in the design of white OLEDs, where the broad emission from an exciplex is combined with emission from a dopant to cover the visible spectrum. nih.gov The energy transfer from the exciplex can occur through mechanisms like FRET. The lifetime of the exciplex is a crucial factor in determining the efficiency of this energy transfer. frontiersin.org

Research has demonstrated that exciplex formation can occur at the interface between a hole-transporting layer and an electron-transporting layer in an OLED. frontiersin.org The energy transfer from such an interface exciplex to an ultrathin emitting layer can be an effective way to harvest excitons. frontiersin.org

The table below presents data for OLEDs based on exciplexes formed between TCTA as a donor and spiro[fluorene-9,9′-xanthene]-based acceptors.

| Exciplex System | Max. Current Efficiency (cd A⁻¹) | Max. Power Efficiency (lm W⁻¹) | Max. External Quantum Efficiency (%) |

| TCTA:TRZSFX | 79.6 | 78.1 | 22.5 |

| TCTA:DTRZSFX | - | - | - |

Table based on research findings for spiro[fluorene-9,9′-xanthene] (SFX) based acceptors, TRZSFX and DTRZSFX. researchgate.net Note: Complete data for the DTRZSFX system was not available in the provided abstract.

Advanced Spectroscopic and Structural Characterization of 4,5 Diaza 9,9 Spirobifluorene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural verification of 4,5-diaza-9,9'-spirobifluorene and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

The ¹H NMR spectra of this compound derivatives are characterized by distinct signals for the aromatic protons. The chemical shifts and coupling patterns of these protons are sensitive to the substitution pattern on the spirobifluorene core. For instance, in a derivative of this compound, the protons on the diazafluorene unit and the fluorene (B118485) unit exhibit different chemical shifts due to the influence of the nitrogen atoms. The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 9.0 ppm. clockss.org The specific positions of substituents can be confirmed through analysis of the coupling constants between adjacent protons. Two-dimensional NMR techniques, such as COSY, are also employed to establish the connectivity between protons in the aromatic systems.

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| This compound | CDCl₃ | Aromatic protons typically resonate in the range of 6.7-8.7 ppm. | clockss.org |

| 2-(Benzo[b]-1,10-phenathrolin-2-yl)-9.9'-spirobifluorene | CDCl₃ | 8.71 (s, 1H), 8.61 (dd, 1H), 8.55 (d, 1H), 8.11 (d, 1H), 8.07 (d, 1H), 8.03 (d, 1H), 7.94-7.78 (m, 6H), 7.63 (td, 1H), 7.62 (d, 1H), 7.48 (d, 1H), 7.40 (td, 1H), 7.37 (td, 2H), 7.10 (td, 3H), 6.79 (d, 2H), 6.72 (d, 1H) | clockss.org |

This table is for illustrative purposes and specific shifts can vary based on substitution and solvent.

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound and its derivatives. The spiro-carbon atom is a key diagnostic signal, typically appearing around 65-75 ppm. nih.govbas.bg The carbons in the aromatic rings resonate in the range of approximately 120-150 ppm. The carbons adjacent to the nitrogen atoms in the diazafluorene unit are shifted to a lower field compared to their counterparts in the unsubstituted fluorene ring. The specific chemical shifts are influenced by the nature and position of any substituents on the spirobifluorene core. nih.gov

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| This compound Derivative | CDCl₃ | Spiro-C: ~66 ppm | nih.gov |

| Aryl-substituted this compound | CDCl₃ | Aromatic C: 120-152 ppm | nih.govrsc.org |

This table provides a general range; precise values are structure-dependent.

Proton NMR (¹H NMR)

UV-Vis Absorption and Luminescence Spectroscopy

The electronic properties of this compound and its derivatives are extensively investigated using UV-Vis absorption and luminescence spectroscopy. These techniques provide insights into the electronic transitions, energy levels, and emissive properties of these molecules.

The UV-Vis absorption spectra of this compound derivatives typically exhibit strong absorption bands in the ultraviolet region, which are attributed to π−π* transitions within the aromatic system. ccspublishing.org.cn The absorption spectrum of the parent 9,9'-spirobifluorene shows a primary band around 309 nm. acs.org The introduction of the diaza-functionality and other substituents can lead to shifts in these absorption bands. For instance, extending the π-conjugation through the addition of chromophores results in a red-shift of the absorption maxima. acs.org In metal complexes of this compound, ligand-centered (LC) π−π* transitions are typically observed at higher energies (below 370 nm), while lower energy bands are often assigned to metal-to-ligand charge transfer (MLCT) transitions. ccspublishing.org.cn

Many derivatives of this compound exhibit fluorescence or phosphorescence upon excitation. The emission spectra provide information about the energy of the excited state from which emission occurs. The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. For some derivatives, high PLQY values have been reported, making them suitable for applications in organic light-emitting diodes (OLEDs). For example, a derivative of this compound with perylene (B46583) diimide moieties was found to have a high PLQY of 55%. iupac.org The emission properties can be tuned by modifying the chemical structure of the molecule. rsc.org

Luminescence lifetime analysis provides information about the dynamics of the excited state. The lifetime is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent materials, lifetimes are typically in the nanosecond range. For instance, a derivative of this compound with a perylene diimide unit exhibited an excited-state lifetime of 3.0 ns. iupac.org In contrast, phosphorescent materials, such as some iridium complexes incorporating this compound ligands, can have much longer lifetimes, extending into the microsecond range. researchgate.net The lifetime can be influenced by various factors, including the molecular structure, the surrounding environment, and the presence of quenchers.

Emission Spectra and Photoluminescence Quantum Yield (PLQY) Measurements

X-ray Diffraction Crystallography

X-ray diffraction on single crystals provides the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, this technique has been instrumental in elucidating key structural features that govern their physical and electronic properties.

Determination of Solid-State Molecular Conformation

Single-crystal X-ray diffraction studies have unequivocally confirmed the hallmark orthogonal arrangement of the two fluorene units in this compound. ossila.com The molecule is structured with two planar fluorene moieties intersecting at the central spiro-carbon atom. iucr.org This rigid, perpendicular orientation is a direct consequence of the spiro-linkage and is a defining characteristic of the spirobifluorene family. ossila.commdpi.com

Analysis of Spiro-Carbon Hybridization and Dihedral Angles

The central carbon atom in the spirobifluorene framework is sp³-hybridized, a feature that enforces the perpendicular orientation of the two π-conjugated fluorene systems. ossila.com This tetrahedral geometry at the spiro-center is a key structural element that decouples the π-electron systems of the two fluorene units to a large extent. spiedigitallibrary.org

A critical parameter derived from X-ray crystallographic data is the dihedral angle between the two fluorene planes. For the parent 9,9'-spirobifluorene, this angle is nearly 90°, indicating an almost perfect orthogonal arrangement. mdpi.com In this compound, this orthogonality is largely maintained, with reported dihedral angles around 90°. In more complex derivatives, such as chiral cyclic spirobifluorenylenes, the dihedral angles can vary due to ring strain. For example, in a cyclic pentamer, dihedral angles were observed in the range of 32-43° for four of the units, with one exhibiting a large dihedral angle of 84.2°. chemrxiv.org

| Compound | Dihedral Angle Between Fluorene Units (°) | Reference |

| 9,9'-spirobifluorene | ~90 | mdpi.com |

| This compound | ~90 | |

| Chiral cyclic researcher.lifespirobifluorenylene | 32-43 (four units), 84.2 (one unit) | chemrxiv.org |

Investigation of Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystalline state is dictated by intermolecular forces, which can significantly influence the material's bulk properties. In the case of this compound, the crystal packing is influenced by weak intermolecular interactions. mdpi.com The unique spiro-structure effectively hinders close packing and the formation of excimers, which is often observed in planar aromatic molecules. ossila.comspiedigitallibrary.org

In some derivatives, specific intermolecular interactions can direct the crystal packing. For example, weak C—H···F(O) hydrogen bonds have been observed to influence the packing of cations and anions in the crystal lattice of a rhenium(I) complex featuring a diaza-spirobifluorene ligand. researchgate.net The packing can also create voids in the crystal structure that can be filled by solvent molecules. researchgate.net In chiral cyclic spirobifluorenylenes, the packing can be complex, and columnar stacking may not be observed due to the strained and distorted structures. chemrxiv.org

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for probing the electronic properties of molecules by studying their redox behavior. These techniques provide valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding and predicting the performance of these materials in electronic devices.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the oxidation and reduction potentials of a compound. als-japan.com For this compound and its derivatives, CV measurements are typically performed in a three-electrode cell containing a solution of the compound and a supporting electrolyte. spiedigitallibrary.org By scanning the potential and measuring the resulting current, the potentials at which the molecule is oxidized and reduced can be identified.

The introduction of the nitrogen atoms in the 4,5-positions of the spirobifluorene core influences its electronic properties, making it an effective electron acceptor. This is reflected in its redox behavior. For instance, a derivative of this compound containing two electron-withdrawing perylenediimide moieties exhibits distinct reduction peaks in its cyclic voltammogram. researcher.life The redox potentials can be tuned by modifying the chemical structure, for example, by attaching different oligothiophene moieties to the spirobifluorene core. spiedigitallibrary.org

| Compound/Derivative | Redox Process | Potential (V vs. reference) | Reference |

| 9,9′-bi-4,5-diaza-9H-fluorenylidene | Reduction | -0.67, -1.13 (vs. SCE) | clockss.org |

| This compound derivative with perylenediimide | Reduction | Not specified | researcher.life |

Correlation of Electrochemistry with Electronic Properties

The redox potentials obtained from cyclic voltammetry are directly related to the HOMO and LUMO energy levels of the molecule. The onset potential of the first oxidation wave corresponds to the HOMO energy level, while the onset potential of the first reduction wave corresponds to the LUMO energy level. This relationship allows for the experimental determination of the electrochemical energy gap (Egec), which is the difference between the HOMO and LUMO energies. researcher.life

For example, a new this compound derivative with perylenediimide substituents was found to have HOMO and LUMO energies of –5.81 eV and –3.89 eV, respectively, as determined by cyclic voltammetry. researcher.life This resulted in an electrochemical energy gap of 1.92 eV. researcher.life These low-lying energy levels are indicative of the compound's potential as an electron acceptor in organic solar cells. researcher.life By systematically varying the substituents on the this compound core, the HOMO and LUMO levels can be fine-tuned to match the energy levels of other materials in an electronic device, thereby optimizing its performance. spiedigitallibrary.org The incorporation of nitrogen atoms in the spirobifluorene framework generally leads to a lowering of the LUMO energy level, which enhances electron injection and transport properties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the characterization of this compound and its derivatives, providing precise information on their molecular weight and structural integrity. High-resolution mass spectrometry (HRMS) is frequently employed to confirm the elemental composition of the synthesized compounds with a high degree of accuracy.

The molecular weight of the parent compound, this compound, is 318.4 g/mol . nih.gov In mass spectrometry, this is typically observed as the molecular ion peak (M⁺) in techniques like electron ionization (EI) or as the protonated molecule ([M+H]⁺) in softer ionization methods such as electrospray ionization (ESI). For this compound, the calculated monoisotopic mass is 318.115698455 Da, a value that can be verified by HRMS to confirm the chemical formula C₂₃H₁₄N₂. nih.gov

The fragmentation of this compound and its derivatives under mass spectrometric conditions provides valuable insights into their structural stability. The rigid spiro-fused ring system is relatively stable, and thus, fragmentation pathways are influenced by the incorporated diaza-functionality and any peripheral substituents.

While detailed fragmentation studies on this compound are not extensively reported in the public domain, general principles of mass spectrometry for N-heterocyclic and aromatic compounds allow for the prediction of likely fragmentation patterns. acs.org The fragmentation of aromatic nitrogen heterocycles often involves the elimination of small, stable neutral molecules. For this compound, potential fragmentation pathways could include the loss of molecules such as hydrogen cyanide (HCN) or dinitrogen (N₂), arising from the cleavage of the pyridine-like rings.

The fluorene moiety itself is a stable aromatic system. nih.gov Its fragmentation in mass spectrometry typically requires higher energy and may proceed through the loss of hydrogen atoms or C₂H₂ units. In the context of the spiro-compound, cleavage at the spiro-center would be a high-energy process.

For derivatives of this compound, the nature and position of the substituents will significantly influence the fragmentation pathways. nih.govarkat-usa.org Electron-withdrawing or -donating groups on the aromatic rings can direct the fragmentation, often leading to the characteristic loss of the substituent or a part of it. For instance, derivatives with alkyl or alkoxy side chains may exhibit fragmentation initiated by cleavage at the benzylic position or through McLafferty-type rearrangements if the chain is long enough.

The following interactive table summarizes the expected key mass spectrometric data for this compound.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key MS Data |

| This compound | C₂₃H₁₄N₂ | 318.4 | 318.115698455 | [M+H]⁺: 319.1235 (Observed in ESI-MS) |

Applications in Advanced Organic and Hybrid Materials Utilizing 4,5 Diaza 9,9 Spirobifluorene

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

4,5-Diaza-9,9'-spirobifluorene and its derivatives have been successfully employed as emitters in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). When used as a ligand in metal complexes, the resulting materials can exhibit efficient photo- and electroluminescence. For instance, a europium complex incorporating this compound, specifically Eu(DBM)₃(sbf), has been utilized as an emitter in a simplified triple-layered pure red OLED. rsc.org This device demonstrated not only high efficiency but also a slow efficiency roll-off. rsc.org

The this compound moiety serves as a rigid diimine ligand, making it an excellent candidate for coordination with various metal ions, including Europium(III), Iridium(III), and Rhenium(I). rsc.orgccspublishing.org.cnresearchgate.net

Europium(III) Complexes: A notable example is the Eu(DBM)₃(sbf) complex, where 'sbf' represents this compound. rsc.org This complex has been shown to exhibit intense pure red emission with a high photoluminescence quantum efficiency of 41.23% and a long luminescence lifetime of 1.21 ms. wpmucdn.com OLEDs fabricated with this complex as the emitter have achieved an impressive current efficiency of 3.31 cd A⁻¹ and an external quantum efficiency of 1.8% at a luminance of 100 cd m⁻². rsc.org

Iridium(III) Complexes: The spiro-configuration of the ligand provides significant steric hindrance in iridium(III) complexes, which is beneficial for reducing molecular aggregation and luminescence quenching. ccspublishing.org.cnacs.org This structural feature helps to minimize the expansion of metal-ligand bonds in the excited state, leading to improved device lifetimes. For example, cationic iridium complexes with this ligand have been used in highly efficient LECs. A cyclometalated iridium(III) complex, Ir(tpit)(sb)Cl, where 'sb' is this compound, showed that the sb ligand distorts the complex's structure, which is advantageous for reducing molecular aggregation. ccspublishing.org.cn

Rhenium(I) Complexes: A novel rhenium(I) complex, (4,5-diaza-9,9′-spirobifluorene)Re(CO)₃Br (Re-DSBF), has been synthesized and used in highly efficient phosphorescent OLEDs. researchgate.net A non-doped device using Re-DSBF as the emitter achieved a peak luminance of 8531 cd m⁻² and a maximum current efficiency of 16.8 cd A⁻¹, which were among the highest reported for non-doped phosphorescent OLEDs based on Re(I) emitters at the time. researchgate.net

| Metal Ion | Complex Example | Key Findings | Reference |

|---|---|---|---|

| Eu(III) | Eu(DBM)₃(sbf) | High efficiency pure red emission; slow efficiency roll-off in OLEDs. | rsc.org |

| Ir(III) | [Ir(ppy)₂sb]PF₆ | High power efficiency in LECs due to reduced self-quenching. | ccspublishing.org.cn |

| Re(I) | Re-DSBF | High luminance and current efficiency in non-doped phosphorescent OLEDs. | researchgate.net |

The presence of the diaza (N,N) groups at the 4 and 5 positions of the fluorene (B118485) unit lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule. This modification enhances its electron-accepting and electron-transporting capabilities, making it a suitable material for electron injection and transport layers in OLEDs. clockss.org The introduction of a 4,5-diazafluorene (B6599424) unit into a terfluorene backbone has been shown to improve the electroluminescence properties of blue emitters by facilitating electron injection from the metal cathode. clockss.org Furthermore, incorporating electron-withdrawing groups like fluorine or trifluoromethyl can lower the LUMO energy even more, further boosting electron injection.

A significant advantage of the spirobifluorene structure is its inherent rigidity and the orthogonal arrangement of the two fluorene units. This three-dimensional, bulky structure effectively suppresses intermolecular interactions such as π-π stacking. ualberta.ca Consequently, this leads to a reduction in self-quenching and the formation of excimers (excited-state dimers), which are common issues in organic light-emitting materials that can decrease device efficiency. ccspublishing.org.cnacs.orgualberta.ca The enhanced steric hindrance provided by the spiro-configured ligand is particularly effective in metal complexes, leading to higher quantum yields in the solid state. acs.org

Electroluminescence efficiency roll-off, the decrease in efficiency at high current densities, is a critical challenge in OLED technology. The use of this compound-based materials has shown promise in mitigating this issue. For example, an OLED using the Eu(DBM)₃(sbf) emitter maintained a high external quantum efficiency of 1.8% even at a luminance of 100 cd m⁻², indicating a slow efficiency roll-off. rsc.org This is partly attributed to the optimized host-guest doping ratios and the ability of the material to maintain good charge balance. In another study, iridium complexes designed to include electron-transporting groups demonstrated a significantly reduced efficiency roll-off, maintaining over 60.6 cd A⁻¹ at a high luminance of 10,000 cd m⁻². acs.org

Addressing Electroluminescence Efficiency Roll-off

Organic Photovoltaic Cells (OPVs) and Perovskite Solar Cells

The quest for efficient and stable solar energy technologies has driven significant research into novel materials for organic photovoltaics (OPVs) and perovskite solar cells. This compound and its derivatives have emerged as key components in these next-generation devices, contributing to enhanced performance and stability.

Function as Electron Acceptor Materials in Nonfullerene Polymer Solar Cells

The incorporation of nitrogen atoms into the spirobifluorene core modifies the electronic properties of this compound, making it an effective electron acceptor. This characteristic is crucial for facilitating charge transfer processes in solar cells.

A notable example is a derivative of this compound that incorporates two electron-withdrawing perylenediimide moieties. researchgate.netresearcher.life This novel compound exhibits low-lying HOMO/LUMO energy levels of -5.81 eV and -3.89 eV, respectively, and demonstrates strong absorption in the visible range of the UV spectrum. researchgate.netresearcher.life These properties make it a promising candidate for use as an electron acceptor in nonfullerene polymer solar cells. researchgate.netresearcher.life Research has shown that derivatives of perylene (B46583) diimide (PDI) with a 9,9'-spirobifluorene core can be utilized as electron acceptors in conjunction with a PTB7-Th polymer donor in non-fullerene organic solar cells. researchgate.net

Table 1: Electronic Properties of a this compound Perylenediimide Derivative

| Property | Value |

|---|---|

| HOMO Energy Level | -5.81 eV |

| LUMO Energy Level | -3.89 eV |

| Optical Band Gap (Egopt) | 1.75 eV |

| Electrochemical Band Gap (Egec) | 1.92 eV |

Data sourced from studies on a novel this compound derivative with perylenediimide moieties. researchgate.netresearcher.life

Interfacial Modification for Enhanced Charge Transport

Derivatives of this compound have been instrumental as interfacial modifiers to improve charge transport in solar cells. Oligomers created by copolymerizing this compound with diketopyrrolopyrrole (PZFDPP) have been used to modify TiO2 nanorods. rsc.org This surface modification has been shown to enhance electron mobility. rsc.orgairitilibrary.com

In a study, the electron mobility of unmodified TiO2 was measured at 1.1 x 10⁻⁴ cm²/Vs. airitilibrary.com After modification with PZFDPP, the electron mobility increased to 1.8 x 10⁻⁴ cm²/Vs. airitilibrary.com This improvement in electron transport contributes to higher power conversion efficiencies in inverted hybrid solar cells. rsc.orgairitilibrary.com

Optimization of Bulk Heterojunction Architectures

The use of this compound derivatives extends to the optimization of bulk heterojunction (BHJ) architectures, which are central to the function of many organic solar cells. rsc.orgusp.ac.fj In inverted solar cells using a P3HT:TiO2 BHJ, the modification of TiO2 nanorods with a PZFDPP oligomer (a copolymer of this compound and diketopyrrolopyrrole) led to a significant increase in power conversion efficiency (PCE). rsc.orgairitilibrary.com

The PCE of the device with unmodified TiO2 was 0.42%, which rose to 1.20% with the PZFDPP-modified TiO2. airitilibrary.com This enhancement is attributed to improved electron mobility within the P3HT:TiO2 BHJ film and across the interface between the electron transport layer and the active layer. rsc.org Furthermore, the use of these modified nanorods allows for the deposition of the electron transport layer via spin coating, a more energy-efficient process. rsc.org

Role in Air-Stable Device Performance

A significant challenge in the commercialization of OPVs and perovskite solar cells is their stability in ambient conditions. Research has demonstrated that oligomers containing this compound can be used to create air-stable poly(3-hexylthiophene):TiO2 bulk heterojunction inverted solar cells. rsc.org The modification of TiO2 nanorods with these oligomers leads to devices with improved electron mobility and power conversion efficiencies that are stable in air. rsc.org

Development as Hole Transport Materials (HTMs) in Specific Architectures

While often utilized for its electron-accepting properties, the versatile spirobifluorene scaffold can also be adapted for use as a hole transport material (HTM). mdpi.comresearchgate.net The benchmark HTM in many high-efficiency perovskite solar cells is Spiro-OMeTAD, a spirobifluorene derivative. researchgate.netdyenamo.sescielo.br By attaching electron-rich amine derivatives to the spirobifluorene core, new HTMs can be synthesized. mdpi.com These modifications can increase the conjugation length of the molecule, which can in turn lower the energy level and lead to higher quantum efficiencies in devices like OLEDs. mdpi.com

Chemical Sensing Technologies

The rigid and well-defined structure of this compound makes it a suitable candidate for applications in chemical sensing. Specifically, its derivatives have shown potential as affinity materials for quartz crystal microbalances (QCMs). uni-mainz.de These sensors are capable of detecting volatile organic compounds with high potency. The principle behind this application lies in the interaction between the sensor material and the target analyte, which causes a measurable change in the resonance frequency of the quartz crystal. The rigid spirobifluorene framework provides a stable and predictable platform for designing selective and sensitive chemical sensors. uni-mainz.de

Application in Quartz Crystal Microbalance (QCM) Sensors

The rigid and well-defined structure of this compound and its derivatives makes them excellent candidates for use as affinity materials in quartz crystal microbalance (QCM) sensors. nih.gov QCM sensors are highly sensitive mass-sensing devices that operate by measuring changes in the resonance frequency of a quartz crystal. When a thin film of an affinity material is coated onto the crystal's surface, the adsorption of analyte molecules onto this film results in a measurable frequency shift, allowing for the detection of the analyte.

The effectiveness of this compound in this application stems from its ability to form stable, uniform thin films, a crucial requirement for reliable sensor performance. The rigidity of the spirobifluorene core prevents intermolecular π-stacking, which can lead to more predictable and reproducible sensor responses.

Detection of Volatile Organic Compounds (VOCs)

Research has demonstrated that QCM sensors coated with this compound-based materials are highly potent for the detection of volatile organic compounds (VOCs). nih.gov VOCs are a broad class of organic chemicals that have a high vapor pressure at ordinary room temperature, and their detection is important for environmental monitoring, industrial safety, and medical diagnostics.

The interactions between the this compound-based affinity layer and VOC molecules are primarily non-covalent, including van der Waals forces and dipole-dipole interactions. The nitrogen atoms in the diaza-fluorene moiety can also participate in hydrogen bonding with certain VOCs, enhancing the selectivity and sensitivity of the sensor. The specific response of the sensor to different VOCs can be tuned by modifying the chemical structure of the spirobifluorene derivative.

| Parameter | Description | Relevance to VOC Detection |

| Rigid Structure | The spiro-fused core provides a well-defined and stable molecular framework. | Ensures the formation of uniform and robust thin films on the QCM sensor surface, leading to reproducible signals. |

| Nitrogen Heteroatoms | The presence of nitrogen atoms in the 4,5-positions introduces polarity and potential for hydrogen bonding. | Enhances the affinity for polar VOCs and allows for specific interactions, improving sensor selectivity. |

| Tunable Periphery | Functional groups can be introduced at various positions on the fluorene units. | Allows for the rational design of affinity materials tailored for the detection of specific classes of VOCs. |

Design of Affinity Materials for Specific Analytes

The versatility of the 9,9'-spirobifluorene scaffold allows for the systematic design of affinity materials tailored for specific analytes. Two primary strategies have been explored for the synthesis of aza-analogues of 9,9'-spirobifluorenes for this purpose. nih.gov The first approach involves furnishing the spirobifluorene core with additional pyridyl moieties. This modification enhances the potential for metal coordination and hydrogen bonding interactions.

The second strategy involves the direct installation of the aza-functionality into the spirobifluorene core, leading to the formation of this compound itself. nih.gov This incorporation of nitrogen atoms directly into the fused ring system alters the electronic properties and the geometry of the molecule, influencing its interaction with different analytes. By combining these synthetic approaches and introducing other functional groups, it is possible to create a library of affinity materials with varying selectivities, enabling the development of sensor arrays for the discrimination of complex analyte mixtures.

Coordination Polymers and Supramolecular Assemblies

The ability of this compound to act as a ligand for metal ions has been exploited in the construction of coordination polymers and other supramolecular assemblies. These materials are of interest for their potential applications in catalysis, luminescence, and gas storage.

Utilization as Ambidentate Ligands

This compound and its derivatives are versatile ambidentate ligands, meaning they possess multiple distinct coordination sites. The two nitrogen atoms of the diaza-fluorene unit can chelate to a metal center in a bidentate fashion, similar to well-known ligands like 2,2'-bipyridine. This coordination mode is central to the formation of many discrete metal complexes and extended structures.

Furthermore, derivatives of 4,5-diazafluorene can be functionalized to introduce additional donor atoms, creating ligands with multiple, chemically distinct binding sites. For instance, the introduction of sulfur-containing groups can lead to ligands that can bridge multiple metal centers, facilitating the stepwise assembly of complex architectures.

Formation of Multimetallic Complexes and Frameworks

The ambidentate nature of 4,5-diazafluorene-based ligands has been instrumental in the synthesis of multimetallic complexes and coordination polymers. In some instances, the N,N-chelate site can coordinate to one metal center, while other functional groups on the ligand bind to a second, leading to the formation of heterometallic systems. For example, ruthenium(II)-rhenium(I) and ruthenium(II)-ruthenium(II) multimetallic complexes have been reported.

A one-dimensional coordination polymer has been structurally characterized where this compound ligands bridge two silver(I) centers in a bis-monodentate fashion. rsc.org In this structure, each silver ion is coordinated to a nitrogen atom from two different spirobifluorene ligands, creating an extended chain. Such frameworks are of interest for their potential luminescent properties and as precursors for functional materials.

| Complex/Framework Type | Ligand | Metal Ion(s) | Structural Features |

| Multimetallic Complexes | Functionalized 4,5-diazafluorene derivatives | Ru(II), Re(I) | Discrete molecules containing two or more metal centers, linked by the ambidentate ligand. |

| 1D Coordination Polymer | This compound | Ag(I) | An extended chain structure where the ligand bridges between metal ions. |

Design of Responsive Metal-Organic Systems

The design of responsive or "smart" metal-organic systems is a burgeoning area of materials science. These materials can change their physical or chemical properties in response to external stimuli such as light, temperature, or the presence of specific chemical species. While research into responsive systems based specifically on this compound is still developing, the principles for their design are well-established.

The incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers can impart responsive behavior. The electronic properties of the diaza-fluorene unit can be tuned through coordination to different metal ions, potentially leading to materials with tunable optical or electronic responses. Furthermore, the rigid yet non-planar nature of the spirobifluorene core can influence the packing and flexibility of the resulting framework, potentially leading to guest-responsive structural transformations. The design of such systems often involves a careful balance between the rigidity of the ligand and the lability of the metal-ligand coordination bonds to allow for dynamic behavior.

Structure Performance Relationships and Materials Design Principles for 4,5 Diaza 9,9 Spirobifluorene

Correlating Molecular Architecture with Electronic and Photophysical Response

The specific arrangement of atoms and functional groups within the 4,5-diaza-9,9'-spirobifluorene molecule directly influences its behavior when interacting with light and electric fields. This relationship is key to understanding its performance in various applications.

Influence of Spiro-Structure Rigidity on Photophysical Stability

The rigidity of the spirobifluorene framework is a defining characteristic that contributes significantly to its photophysical stability. ossila.com The spiro-linkage forces the two fluorene (B118485) units into an orthogonal arrangement, which imparts several advantageous properties. spiedigitallibrary.org This rigid structure helps to prevent intermolecular interactions and close packing in the solid state. spiedigitallibrary.orgresearchgate.net Such a configuration is effective in suppressing the formation of excimers, which are often a cause of luminescence quenching and reduced device stability in many fluorescent dyes. ossila.com

The enhanced rigidity of the spiro-center leads to good morphological stability. researchgate.net This structural integrity is crucial for the longevity and consistent performance of organic electronic devices. The steric hindrance provided by the bulky spiro-structure also plays a role in reducing self-quenching effects, thereby improving quantum yields.

Role of Nitrogen Heteroatoms in Modulating Electronic Properties and Redox Activity

The introduction of two nitrogen atoms at the 4 and 5 positions of one of the fluorene units in this compound fundamentally alters its electronic landscape. These nitrogen heteroatoms make the compound an effective electron acceptor, a property that is crucial for its application in organic light-emitting diodes (OLEDs) and solar cells. The presence of these nitrogen atoms enhances the molecule's redox activity and metal-binding capabilities.

The diaza functionality improves electron transport by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates easier electron injection from the cathode in electronic devices. The electronic properties can be further tuned by appending different functional groups to the spirobifluorene core. For instance, electron-withdrawing groups can further lower the LUMO energy, enhancing electron injection even more.

Cyclic voltammetry studies reveal that the redox behavior of spiro-type molecules can be adjusted by varying the attached moieties, allowing for the tuning of HOMO and LUMO energy levels to match the work functions of electrodes in a device. spiedigitallibrary.org This tunability is essential for optimizing charge transfer processes.

Engineering for Optimized Charge Carrier Mobility

The ability of a material to transport electrical charges is fundamental to its performance in electronic devices. For this compound, engineering its structure to optimize the movement of both electrons and holes is a key area of research.

Electron Transport Enhancement

The incorporation of the 4,5-diazafluorene (B6599424) moiety is a deliberate strategy to enhance electron transport. nycu.edu.tw This is attributed to the electron-deficient nature of the diaza-substituted ring system, which facilitates the movement of electrons. The spirobifluorene core itself is known for its good carrier transporting properties due to the perpendicular arrangement of the two fluorene units. rsc.org

Derivatives of this compound have been synthesized to further improve electron mobility. For example, attaching electron-accepting perylene (B46583) diimide moieties to the this compound framework has been shown to yield promising electron acceptors for nonfullerene polymer solar cells. researcher.liferesearchgate.net These modifications result in low-lying HOMO/LUMO levels, which are beneficial for electron transport. researcher.liferesearchgate.net

Bipolar Transport Characterization

For many applications, particularly in OLEDs, it is desirable for a material to transport both electrons and holes effectively, a property known as bipolar transport. Spiro-configured bipolar host materials have been designed by incorporating both electron-transporting units like 4,5-diazafluorene and hole-transporting moieties such as carbazole (B46965) or diarylamine. researchgate.netpsu.edu

Time-of-flight (TOF) measurements on such compounds have demonstrated good hole and electron mobilities, typically in the range of 10⁻⁵ to 10⁻⁷ cm² V⁻¹ s⁻¹. researchgate.net This balanced charge transport is crucial for achieving high recombination efficiency of electrons and holes within the emissive layer of an OLED, leading to higher device performance. psu.edu The design of these bipolar materials often involves a donor-acceptor architecture within the spiro-bridged system to facilitate the transport of both charge carriers. psu.edu

Strategies for Enhancing Luminescence Efficiency and Spectral Purity

Achieving bright and pure-colored light emission is a primary goal in the development of materials for displays and lighting. For this compound and its derivatives, various strategies are employed to boost their luminescence efficiency and ensure the emitted light is of a specific, narrow wavelength range.

The rigid spiro-structure of this compound is a key factor in maintaining spectral purity by minimizing intermolecular interactions that can lead to broader emission spectra. researchgate.net When used as a ligand in metal complexes, such as those with iridium or europium, the bulky nature of the spirobifluorene ligand helps to inhibit non-radiative decay pathways associated with self-quenching. iupac.org This steric hindrance leads to higher photoluminescence quantum yields (PLQY). iupac.org

For instance, europium(III) complexes functionalized with this compound have been shown to exhibit efficient red electroluminescence with high efficiency and slow efficiency roll-off at high brightness. researchgate.netrsc.org Similarly, iridium(I) complexes with this ligand have demonstrated outstanding performance in non-doped phosphorescent OLEDs. researchgate.net

Further modifications, such as attaching bulky side groups, can enhance steric hindrance and reduce self-quenching in thin films, leading to more efficient light-emitting electrochemical cells (LECs). iupac.org The choice of substituents can also influence the emission color. By carefully selecting electron-donating and electron-withdrawing groups, the emission wavelength can be tuned.

Minimizing Non-Radiative Decay Pathways

A critical factor in the performance of luminescent materials is the efficiency of light emission, which is often diminished by non-radiative decay processes. In the context of this compound and its derivatives, several strategies are employed to minimize these energy-wasting pathways and enhance the photoluminescence quantum yield (PLQY).

One primary approach is to increase the steric hindrance around the emissive core. By attaching bulky substituents to the spirobifluorene framework, intermolecular interactions and self-quenching effects can be significantly reduced. iupac.org This is particularly important in the solid state, where molecules are in close proximity. For instance, incorporating this compound as a ligand in metal complexes, such as those with rhenium(I), has been shown to create steric hindrance that leads to improved quantum yields and power efficiencies in light-emitting electrochemical cells (LECs). iupac.orgresearchgate.net The rigid spirobifluorene backbone itself helps to restrict conformational flexibility, which can suppress vibrational modes that contribute to non-radiative decay.

The introduction of heavy atoms or functional groups that promote intersystem crossing (ISC) can also indirectly help in minimizing non-radiative decay from the singlet excited state by efficiently populating the triplet state, which can then undergo radiative decay (phosphorescence). acs.org

Controlling Exciton (B1674681) Confinement and Intermolecular Interactions

The ability to control exciton confinement and manage intermolecular interactions is paramount for optimizing the performance of organic electronic devices. The spiro-linkage in this compound inherently helps in reducing intermolecular π-π stacking due to its three-dimensional structure, which is beneficial for maintaining high emission efficiency in the solid state. mdpi.com

Exciton confinement is crucial for ensuring that the radiative recombination of electrons and holes occurs within the desired emissive layer of a device. In devices utilizing this compound derivatives, multi-layer architectures are often employed to confine charge carriers and excitons effectively. psu.edu For example, using hole-transporting and electron-transporting layers with appropriate energy levels can create barriers that prevent excitons from diffusing to non-emissive regions and being quenched. psu.edu

The choice of host material in a host-guest system is also critical for exciton confinement. A host with a high triplet energy level can effectively confine triplet excitons on the guest emitter, preventing energy back-transfer and subsequent quenching, which is essential for high-efficiency phosphorescent organic light-emitting diodes (OLEDs). ucla.edu